Ethyl 7-Oxo-6,7-Dihydrothieno[3,2-C]Pyridine-5(4H)-Carboxylate
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Overview
Description
Ethyl 7-Oxo-6,7-Dihydrothieno[3,2-C]Pyridine-5(4H)-Carboxylate is a heterocyclic compound that features a thieno[3,2-c]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Oxo-6,7-Dihydrothieno[3,2-C]Pyridine-5(4H)-Carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Oxo-6,7-Dihydrothieno[3,2-C]Pyridine-5(4H)-Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the thieno[3,2-c]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 7-Oxo-6,7-Dihydrothieno[3,2-C]Pyridine-5(4H)-Carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 7-Oxo-6,7-Dihydrothieno[3,2-C]Pyridine-5(4H)-Carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Prasugrel: A thienopyridine prodrug used as an antiplatelet agent.
Clopidogrel: Another thienopyridine derivative with antiplatelet activity.
Uniqueness
Ethyl 7-Oxo-6,7-Dihydrothieno[3,2-C]Pyridine-5(4H)-Carboxylate is unique due to its specific structural features and potential for diverse chemical modifications. Its thieno[3,2-c]pyridine core provides a versatile scaffold for the development of new compounds with varied biological activities .
Biological Activity
Ethyl 7-Oxo-6,7-Dihydrothieno[3,2-C]Pyridine-5(4H)-Carboxylate (CAS No. 3406-74-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties and interactions with various biological targets.
- Molecular Formula : C10H11NO3S
- Molecular Weight : 223.25 g/mol
- Chemical Structure : The compound features a thieno[3,2-c]pyridine core with a carboxylate ester functionality, which is essential for its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities, particularly in the field of cancer research. Its mechanism of action primarily involves inhibition of specific kinases and modulation of signaling pathways critical for cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that it can inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell division and a target for cancer therapy. The compound demonstrated significant inhibitory activity with IC50 values ranging from 1.49 to 2.94 μM in vitro assays .
Compound | Target | IC50 (μM) |
---|---|---|
This compound | Plk1 | 1.49 - 2.94 |
Control Compound | PLHSpT2 | 14.74 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thieno-pyridine core have been explored to enhance potency and selectivity against cancer cell lines.
Key Findings in SAR Studies
- Modification Effects : Substituting electron-withdrawing groups significantly affected the compound's potency.
- Inhibitory Profiles : Variations in the thieno moiety led to differential inhibition of MAPK phosphatase activity, suggesting that specific structural features are essential for maintaining activity .
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A study evaluated the compound's cytotoxic effects on various cancer cell lines (e.g., CCRF-CEM leukemia cells). Results indicated a notable reduction in cell viability at concentrations correlating with its IC50 values .
- In Vivo Efficacy : In animal models, administration of this compound resulted in tumor growth inhibition compared to controls, providing evidence for its therapeutic potential .
Properties
Molecular Formula |
C10H11NO3S |
---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
ethyl 7-oxo-4,6-dihydrothieno[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H11NO3S/c1-2-14-10(13)11-5-7-3-4-15-9(7)8(12)6-11/h3-4H,2,5-6H2,1H3 |
InChI Key |
RCFSYLRJMJJWIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC2=C(C(=O)C1)SC=C2 |
Origin of Product |
United States |
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